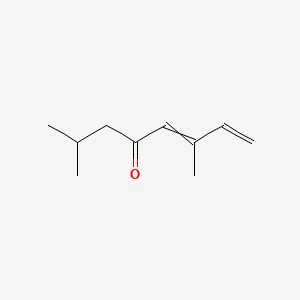
2,6-Dimethylocta-5,7-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylocta-5,7-dien-4-one is a natural product found in Swertia japonica, Tagetes minuta, and Tagetes erecta with data available.
Q & A
Q. Basic: What are the primary synthetic pathways for 2,6-Dimethylocta-5,7-dien-4-one, and how can stereochemical purity be ensured?
Methodological Answer:
The compound is synthesized via aldol condensation of prenal (3-methyl-2-butenal) with methyl vinyl ketone derivatives. Key challenges include controlling the stereochemistry of the double bonds (E/Z isomerism). Separation of isomers can be achieved using fractional distillation or preparative GC, with purity verified via NMR (C-13 for olefinic carbons) and GC-MS. The (E)-isomer (CAS 6752-80-3) and (Z)-isomer (CAS 3588-18-9) exhibit distinct retention times in GC analysis .
Q. Advanced: How can GC-MS parameters be optimized to resolve (E)- and (Z)-isomers in complex matrices?
Methodological Answer:
Optimize column polarity (e.g., DB-WAX for polar analytes) and temperature gradients to separate isomers. For example, a 60 m capillary column with a slow ramp (2°C/min from 50°C to 220°C) improves resolution. Confirm identity using NIST reference spectra (m/z 152 [M⁺], base peak at m/z 43) and retention indices . Quantify isomer ratios using internal standards like dodecane, accounting for matrix effects in biological samples .
Q. Basic: What spectroscopic markers distinguish this compound from its structural analogs?
Methodological Answer:
Key NMR signals include:
- ¹H NMR : δ 5.5–5.8 ppm (olefinic protons), δ 2.1–2.3 ppm (methyl groups adjacent to carbonyl).
- ¹³C NMR : δ 207 ppm (ketone C=O), δ 120–130 ppm (olefinic carbons).
IR shows a strong C=O stretch at ~1700 cm⁻¹. MS fragmentation patterns (e.g., loss of methyl groups at m/z 137) differentiate it from monoterpenoid ketones .
Q. Advanced: How does stereochemistry influence the ecotoxicity of this compound in aquatic systems?
Methodological Answer:
The (Z)-isomer (−)-(Z)-2,6-dimethylocta-5,7-diene-2,3-diol (a derivative) exhibits higher toxicity in algae (e.g., C. reinhardtii EC₅₀ = 16.49% hydrolate dilution) compared to the (E)-isomer. Use algal bioassays with flow cytometry to measure photosynthetic inhibition. Stereochemical effects on membrane permeability can be modeled via QSAR studies, correlating logP (2.55 for (Z)-isomer) with bioactivity .
Q. Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts optimized geometries, dipole moments, and vibrational frequencies. Use COSMO-RS for solubility and partition coefficients (logP = 2.55). Topological polar surface area (17.1 Ų) indicates low hydrogen-bonding potential, consistent with volatility .
Q. Advanced: How do environmental factors affect the stability of this compound in plant matrices during storage?
Methodological Answer:
Degradation is accelerated by light and oxygen. Stabilize samples with antioxidants (e.g., BHT) and store in amber vials under nitrogen. Monitor degradation via UPLC-PDA, tracking ketone oxidation products. In Artemisia absinthium hydrolates, isomerization to (Z)-forms increases under UV exposure, altering ecotoxic profiles .
Q. Basic: What chromatographic techniques are recommended for quantifying trace levels of this compound in metabolomic studies?
Methodological Answer:
Use HS-SPME (Headspace Solid-Phase Microextraction) with a DVB/CAR/PDMS fiber for volatile extraction, coupled with GC×GC-TOF/MS for enhanced sensitivity. Calibrate against deuterated analogs (e.g., d₃-tagetone) to correct for matrix effects. In tea tree metabolomics, LODs < 0.1 ng/mL are achievable .
Q. Advanced: What role does this compound play in plant-insect interactions, and how can its biosynthesis be modulated?
Methodological Answer:
The compound acts as a semiochemical in Papaveraceae species, deterring herbivores. Biosynthetic pathways involve geranyl diphosphate cyclization. Modulate production using jasmonic acid elicitors in hydroponic cultures. Quantify emission rates via dynamic headspace sampling and GC-FID, correlating with insect feeding assays .
Q. Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
For crystalline derivatives (e.g., oximes), use SHELXL for refinement. Collect high-resolution X-ray data (Cu-Kα, λ = 1.54178 Å) and validate via R-factor (< 5%). Hydrogen-bonding networks and torsional angles clarify stereochemical assignments. Note: Native tagetone is liquid at STP, requiring derivatization for crystallography .
Q. Advanced: What statistical approaches address contradictions in isomer abundance data across ecological studies?
Methodological Answer:
Apply mixed-effects models to account for environmental covariates (pH, temperature). Use PCA to identify outliers in GC-MS datasets. For meta-analyses, weight studies by sample size and analytical precision (e.g., NIST-traceable methods). Conflicting reports on (E)/(Z) ratios in hydrolates may stem from extraction method variability .
特性
CAS番号 |
23985-25-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3 |
InChIキー |
RJXKHBTYHGBOKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C=C(C)C=C |
正規SMILES |
CC(C)CC(=O)C=C(C)C=C |
Key on ui other cas no. |
23985-25-3 |
同義語 |
(E)-2,6-dimethyl-5,7-octadien-4-one 2,6-dimethyl-5,7-octadien-4-one tagetone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















